molecular formula C19H16Cl2N2S B2714283 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 1207007-44-0

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No.: B2714283
CAS No.: 1207007-44-0
M. Wt: 375.31
InChI Key: OGBQIGZUTIXJHC-UHFFFAOYSA-N
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Description

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and industrial processes. This compound features an imidazole ring substituted with an allylthio group, a benzyl group, and a dichlorophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

When compared to similar compounds, 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole is a synthetic organic compound recognized for its unique chemical structure and potential biological activities. This compound features an imidazole ring with various substituents, including an allylthio group and a dichlorophenyl moiety, which contribute to its reactivity and biological interactions. Understanding its biological activity is critical for potential applications in medicinal chemistry and therapeutic development.

  • Molecular Formula : C₁₉H₁₆Cl₂N₂S
  • Molecular Weight : 375.3 g/mol
  • CAS Number : 1207007-44-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may inhibit specific enzymes or disrupt cellular processes by binding to key proteins. The precise mechanisms can vary based on the biological context and the specific application being investigated.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's structure likely enhances its ability to penetrate bacterial membranes, leading to effective inhibition of growth.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve interference with tubulin polymerization, similar to other imidazole derivatives.

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC₅₀ values in the low micromolar range. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics.

Cell Line IC₅₀ (μM)
A375 (Melanoma)0.8
PC-3 (Prostate)0.6
LNCaP (Prostate)0.9

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

When compared to other imidazole derivatives, this compound demonstrates unique properties due to its specific substituents. For instance:

Compound Activity Type IC₅₀/ MIC
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-olDual inhibition (EGFR/HDAC)Not specified
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateCatalytic reactionsNot specified

Properties

IUPAC Name

1-benzyl-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2S/c1-2-10-24-19-22-12-18(15-8-9-16(20)17(21)11-15)23(19)13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQIGZUTIXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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